Orthogonal Deprotection: Acm Acid-Stability vs. Trt Acid-Lability for Regioselective Disulfide Formation
The Acm protecting group on Fmoc-Pen(Acm)-OH is completely stable to trifluoroacetic acid (TFA), the standard reagent for global deprotection and cleavage in Fmoc SPPS. This is in direct contrast to the Trt group on Fmoc-Pen(Trt)-OH, which is removed under these same acidic conditions [1]. This orthogonality allows for a two-step disulfide bond formation strategy where Acm-protected thiols remain intact during resin cleavage and initial disulfide formation from acid-labile groups, and are only deprotected in a second, orthogonal step [2].
| Evidence Dimension | Stability to 95% TFA (Standard SPPS Cleavage Condition) |
|---|---|
| Target Compound Data | Acm group: Stable; No deprotection observed. |
| Comparator Or Baseline | Trt group (on Fmoc-Pen(Trt)-OH): Labile; Removed during TFA-mediated cleavage . |
| Quantified Difference | Acm is orthogonal to TFA; Trt is not. |
| Conditions | Standard Fmoc SPPS cleavage cocktail (e.g., 95% TFA with scavengers). |
Why This Matters
This property is essential for the synthesis of peptides with multiple, regioselectively formed disulfide bonds, as it allows for the sequential, controlled pairing of cysteine and penicillamine residues.
- [1] Góngora-Benítez, M., et al. (2012). Acid-Labile and Acid-Stable Protecting Groups for Cysteine and Their Application in Peptide Synthesis. Table 1. In: Multifaceted Roles of Crystallography in Modern Drug Discovery. Springer, Dordrecht. View Source
- [2] Albericio, F., et al. (1991). Cyclization of disulfide-containing peptides in solid-phase synthesis. International Journal of Peptide and Protein Research, 37(5), 402-413. View Source
